Cas no 91481-02-6 (Ethanone,1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]-)

Ethanone,1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]- structure
91481-02-6 structure
Product name:Ethanone,1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]-
CAS No:91481-02-6
MF:C13H13ClN2O
MW:248.708122014999
CID:806794
PubChem ID:56249

Ethanone,1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]-
    • 1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone
    • 1-(4-Amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)ethan-1-one
    • 1-(4-Amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone
    • Ketone, (4-amino-5-(o-chlorophenyl)-2-methylpyrrol-3-yl) methyl
    • 91481-02-6
    • ETHANONE, 1-(4-AMINO-5-(2-CHLOROPHENYL)-2-METHYL-1H-PYRROL-3-YL)-
    • DTXSID80238586
    • Inchi: InChI=1S/C13H13ClN2O/c1-7-11(8(2)17)12(15)13(16-7)9-5-3-4-6-10(9)14/h3-6,16H,15H2,1-2H3
    • InChI Key: TXTMRLJHSIIYMB-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=C(N1)C2=CC=CC=C2Cl)N)C(=O)C

Computed Properties

  • Exact Mass: 248.07200
  • Monoisotopic Mass: 248.071641
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 58.9

Experimental Properties

  • Density: 1.2365 (rough estimate)
  • Boiling Point: 421.9°C at 760 mmHg
  • Flash Point: 209°C
  • Refractive Index: 1.6330 (estimate)
  • PSA: 58.88000
  • LogP: 4.00950

Ethanone,1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]- Security Information

  • Storage Condition:Warehouse ventilation and low temperature drying

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